molecular formula C13H13N3O4S2 B3022217 {[(5-{[(4-Methoxyphenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)methyl]thio}acetic acid CAS No. 1142202-88-7

{[(5-{[(4-Methoxyphenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)methyl]thio}acetic acid

Cat. No.: B3022217
CAS No.: 1142202-88-7
M. Wt: 339.4 g/mol
InChI Key: ITCGFFIITWXKDH-UHFFFAOYSA-N
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Description

“{[(5-{[(4-Methoxyphenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)methyl]thio}acetic acid” is a product used for proteomics research . It is a thiadiazole derivative that is potent and selective human adenosine A3 receptor antagonist .


Synthesis Analysis

The compound can be synthesized efficiently in three steps from amines, 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide . The reaction involves an aniline derivative reaction with 2-chloroacetyl chloride to form the corresponding 2-chloro-N-arylacetamide .


Molecular Structure Analysis

The molecular structure of the compound can be analyzed using various techniques such as IR spectroscopy and NMR spectroscopy . The mass spectra (M+) at m/z 326.39 .


Chemical Reactions Analysis

The compound has been evaluated in vitro for their urease inhibitor activities . The molecular docking simulation was performed using AutoDock4 by docking all synthesized compound and standard inhibitors into the crystal structure of Jack bean urease .


Physical and Chemical Properties Analysis

The physical and chemical properties of the compound can be analyzed using various techniques such as melting point determination, IR spectroscopy, and NMR spectroscopy . The melting point of the compound is 194–196°C .

Scientific Research Applications

Antibiotic Synthesis

A significant application of thiadiazole derivatives, similar to the specified compound, lies in the development of cephalosporin antibiotics. For instance, a Z-isomer of 2-(5-amino-1,2,4-thiadiazol-3-yl)-2-(methoxyimino)acetic acid, a common acyl moiety in clinically useful cephem antibiotics, was synthesized from aminoisoxazoles through skeletal rearrangement, highlighting the compound's role in antibiotic synthesis (Tatsuta et al., 1994).

Antimicrobial Agents

Derivatives of 1,3,4-thiadiazole, including those with structural similarities to the mentioned compound, have been explored for their antimicrobial properties. For example, formazans derived from a Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole demonstrated moderate antimicrobial activity against various bacterial and fungal strains (Sah et al., 2014).

Synthesis of Heterocyclic Compounds

Research into thiadiazole derivatives encompasses the synthesis of heterocyclic compounds with potential pharmaceutical applications. The synthesis and characterization of novel 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid have been reported, with these compounds showing significant antimicrobial activities against several microbial strains, underscoring the versatility of thiadiazole derivatives in drug discovery (Noolvi et al., 2016).

Cancer Research

Thiadiazole derivatives, including those structurally related to the compound , have been investigated for their potential in cancer treatment. A study on the pharmacophore hybridization approach for designing drug-like small molecules with anticancer properties highlighted the synthesis of a novel non-condensed pyrazoline-bearing hybrid molecule with 1,3,4-thiadiazole and dichloroacetic acid moieties, showing promise for anticancer applications (Yushyn et al., 2022).

Mechanism of Action

Properties

IUPAC Name

2-[[5-[(4-methoxyphenyl)carbamoyl]-1,3,4-thiadiazol-2-yl]methylsulfanyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O4S2/c1-20-9-4-2-8(3-5-9)14-12(19)13-16-15-10(22-13)6-21-7-11(17)18/h2-5H,6-7H2,1H3,(H,14,19)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITCGFFIITWXKDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=NN=C(S2)CSCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
{[(5-{[(4-Methoxyphenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)methyl]thio}acetic acid
Reactant of Route 2
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{[(5-{[(4-Methoxyphenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)methyl]thio}acetic acid
Reactant of Route 3
{[(5-{[(4-Methoxyphenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)methyl]thio}acetic acid
Reactant of Route 4
{[(5-{[(4-Methoxyphenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)methyl]thio}acetic acid
Reactant of Route 5
{[(5-{[(4-Methoxyphenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)methyl]thio}acetic acid
Reactant of Route 6
Reactant of Route 6
{[(5-{[(4-Methoxyphenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)methyl]thio}acetic acid

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